3-(3-bromophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
3-(3-bromophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-bromobenzohydrazide with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: Oxadiazoles are known for their electronic properties, making them useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: The compound’s biological activities also make it a candidate for use in agrochemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole
- 3-(3-fluorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole
- 3-(3-methylphenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole
Uniqueness
The presence of the bromine atom in 3-(3-bromophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole distinguishes it from other similar compounds. Bromine is a larger and more electronegative atom compared to chlorine, fluorine, or methyl groups, which can influence the compound’s reactivity and biological activity. This unique substitution pattern may result in different pharmacological profiles and applications compared to its analogs.
Properties
IUPAC Name |
3-(3-bromophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-2-20-14-9-4-3-8-13(14)16-18-15(19-21-16)11-6-5-7-12(17)10-11/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNGDOVABKIONI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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